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Compound of Interest

Compound Name: 2',4',6'-Trimethylacetophenone

Cat. No.: B1293756 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2',4',6'-
trimethylacetophenone, a key aromatic ketone. The following sections detail its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering

valuable insights for compound identification, structural elucidation, and quality control in

research and development.

Molecular Structure and Properties
IUPAC Name: 1-(2,4,6-trimethylphenyl)ethanone[1]

Synonyms: 2-Acetylmesitylene, Acetomesitylene, Mesityl methyl ketone[1]

CAS Number: 1667-01-2[2][3][4][5]

Molecular Formula: C₁₁H₁₄O[2][3][4][6][7]

Molecular Weight: 162.23 g/mol [2][3][4][5][6]

Appearance: Clear colorless to light yellow liquid[4][7]
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The following tables summarize the key spectroscopic data for 2',4',6'-
trimethylacetophenone.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

Data not explicitly

found in search

results

Aromatic Protons

Data not explicitly

found in search

results

Methyl Protons

(Aromatic Ring)

Data not explicitly

found in search

results

Methyl Protons (Acetyl

Group)

Table 2: ¹³C NMR Spectroscopic Data (Solvent: CDCl₃)[2]

Chemical Shift (δ) ppm Assignment

21.3, 26.6 Methyl Carbons (Aromatic Ring, Acetyl Group)

125.6, 128.4, 128.7 Aromatic CH

133.8, 137.2, 138.3 Quaternary Aromatic Carbons

198.3 Carbonyl Carbon (C=O)

Infrared (IR) Spectroscopy
Table 3: IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~2960-2800 Strong
C(sp³)-H Stretch (Methyl

groups)

~1685-1666 Strong
C=O Stretch (Aromatic

Ketone)[8][9][10]

~1600, ~1450 Medium-Strong C=C Stretch (Aromatic Ring)

Mass Spectrometry (MS)
Table 4: Mass Spectrometry (GC-MS) Data[6]

m/z Relative Intensity Assignment

162 22.70% [M]⁺ (Molecular Ion)

147 99.99% [M - CH₃]⁺ (Base Peak)

119 54.40% [M - COCH₃]⁺ or [C₉H₁₁]⁺

77 29.70% [C₆H₅]⁺

43 40.40% [CH₃CO]⁺

Experimental Protocols
The following are detailed, representative methodologies for acquiring the spectroscopic data

presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A solution of 2',4',6'-trimethylacetophenone (approximately 10-20 mg) is prepared in

deuterated chloroform (CDCl₃, ~0.7 mL). The sample is transferred to a 5 mm NMR tube. Both

¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer. Tetramethylsilane (TMS) is

used as an internal standard (δ = 0.00 ppm). For ¹³C NMR, a proton-decoupled sequence is

utilized to simplify the spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://bpb-us-w2.wpmucdn.com/about.illinoisstate.edu/dist/3/187/files/2019/10/IR-Reference-Guide.pdf
https://orgchemboulder.com/Spectroscopy/irtutor/ketonesir.shtml
https://ncstate.pressbooks.pub/organicchem/chapter/spectroscopy-of-aldehydes-and-ketones-3/
https://pubchem.ncbi.nlm.nih.gov/compound/15461
https://www.benchchem.com/product/b1293756?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1293756?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Infrared (IR) Spectroscopy
The IR spectrum is obtained using an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

A small drop of the neat liquid sample of 2',4',6'-trimethylacetophenone is placed directly onto

the ATR crystal. The spectrum is recorded over a range of 4000-600 cm⁻¹ by co-adding 16

scans at a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is taken prior

to the sample measurement.

Mass Spectrometry (MS)
Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)

system. A dilute solution of 2',4',6'-trimethylacetophenone in an appropriate solvent (e.g.,

dichloromethane or ethyl acetate) is injected into the GC. The sample is vaporized and

separated on a capillary column (e.g., HP-5MS). The separated components are then

introduced into the mass spectrometer. Electron Ionization (EI) at 70 eV is used to generate

charged fragments, which are subsequently analyzed by a quadrupole mass analyzer.[11] The

mass spectrum is recorded over a mass-to-charge ratio (m/z) range of 40-400.

Visualization of Spectroscopic Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of an

organic compound such as 2',4',6'-trimethylacetophenone.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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